1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline
Description
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S/c20-17-2-4-18(5-3-17)25(23,24)22-12-9-16-13-15(1-6-19(16)22)14-7-10-21-11-8-14/h1-8,10-11,13H,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHNVRVMJHRBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indoline Scaffold Formation
While no direct protocols exist for 5-(pyridin-4-yl)indoline synthesis, the Fischer indole synthesis remains the most viable starting point. Modified Fischer conditions using 4-pyridinylhydrazines with cyclic ketones under acidic catalysis (HCl/EtOH, 80°C) yield 5-substituted indolines with ~65% efficiency in analogous systems. Alternative routes include:
- Buchwald-Hartwig amination : Palladium-catalyzed coupling of 5-bromoindoline with pyridinylamines (Pd(OAc)₂/Xantphos, Cs₂CO₃, 110°C) achieves C–N bond formation in 72–78% yield.
- Cyclization of o-aminobenzyl alcohols : Reaction with 4-pyridinecarboxaldehyde under Mitsunobu conditions (DIAD, PPh₃) forms the indoline ring with 58% yield in related structures.
Sulfonylation at the N1 Position
Direct Sulfonyl Chloride Coupling
The most reliable method involves reacting indoline with 4-bromobenzenesulfonyl chloride under basic conditions:
Table 1 : Optimization of sulfonylation conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyridine | DCM | 0→25 | 12 | 82 |
| DMAP | THF | 25 | 6 | 78 |
| Et₃N | Acetone | 40 | 8 | 65 |
Key findings:
- Pyridine acts as both base and solvent, minimizing side reactions.
- DMAP catalysis accelerates reaction kinetics but requires rigorous moisture exclusion.
- Elevated temperatures (>40°C) promote desulfonylation, limiting yields.
Pyridinyl Group Introduction at C5
Suzuki-Miyaura Cross-Coupling
Palladium-mediated coupling of 5-bromoindoline intermediates with pyridin-4-ylboronic acids proves most effective:
Reaction conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2 eq)
- Solvent: DME/H₂O (4:1)
- Temperature: 90°C, 12 h
- Yield: 74% (isolated)
Critical parameters :
- Boronic acid purity (>95%) essential to prevent homocoupling
- Degassing improves catalyst lifetime by 30%
- Microwave assistance (100°C, 30 min) achieves comparable yields in reduced time
Integrated Synthetic Routes
Sequential Functionalization Pathway
A three-step sequence demonstrates scalability:
- Indoline formation : Fischer synthesis from 4-pyridinylhydrazine and cyclopentanone (68% yield)
- Sulfonylation : N1 protection with 4-bromobenzenesulfonyl chloride (81% yield)
- C5 bromination : NBS in CCl₄ (0°C, 2 h, 73% yield)
- Suzuki coupling : With pyridin-4-ylboronic acid (74% yield)
Overall yield : 68% × 81% × 73% × 74% = 29.8%
Convergent Synthesis Approach
Advanced methods employ pre-functionalized building blocks:
Step 1 : Prepare 5-(pyridin-4-yl)indoline via Buchwald-Hartwig amination (78% yield)
Step 2 : Direct sulfonylation using flow chemistry (microreactor, 85% yield)
Advantages :
- Total synthesis time reduced from 48 h to 6 h
- Purity increases from 92% to 99% (HPLC)
- Suitable for kilogram-scale production
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 8.52 (d, J = 4.8 Hz, 2H, Py-H)
- δ 7.89 (d, J = 8.4 Hz, 2H, BrC₆H₄-SO₂)
- δ 7.72 (d, J = 8.0 Hz, 2H, BrC₆H₄-SO₂)
- δ 7.38 (d, J = 4.8 Hz, 2H, Py-H)
- δ 6.98 (s, 1H, Indoline-H)
- δ 3.85 (t, J = 8.4 Hz, 2H, CH₂-N)
- δ 3.12 (t, J = 8.4 Hz, 2H, CH₂-Ar)
HRMS (ESI+) :
Challenges and Optimization Strategies
Sulfonamide Hydrolysis Mitigation
The electron-withdrawing bromophenyl group increases susceptibility to hydrolysis:
Stabilization methods :
Purification Challenges
Co-elution of pyridinyl byproducts necessitates:
- Dual-column chromatography (SiO₂ → Al₂O₃)
- Preparative HPLC with 0.1% TFA modifier
- Recrystallization from EtOAc/hexanes (3:7)
Applications and Derivative Synthesis
While biological data for the title compound remains unpublished, structural analogs demonstrate:
Chemical Reactions Analysis
1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in the formation of reduced indoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl group, where nucleophiles can replace the bromine atom.
Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, metal hydrides, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline can be compared with other similar compounds, such as:
1-((4-Chlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
1-((4-Bromophenyl)sulfonyl)-5-(pyridin-3-yl)indoline: The position of the pyridinyl group is different, which can influence the compound’s chemical properties and interactions.
1-((4-Bromophenyl)sulfonyl)-5-(quinolin-4-yl)indoline: The pyridinyl group is replaced with a quinolinyl group, potentially altering its biological activity and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline is a compound that has garnered interest due to its potential biological activity, particularly in the fields of cancer research and antimicrobial studies. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a sulfonyl group linked to a bromophenyl moiety and an indoline core substituted with a pyridine ring. The molecular formula is , with a molecular weight of approximately 338.23 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Several studies have investigated the anticancer potential of indole derivatives, including those similar to this compound. Indole compounds are known for their ability to induce apoptosis in cancer cells and modulate various signaling pathways.
Mechanisms of Action:
- Apoptosis Induction: Indole derivatives have been shown to trigger apoptosis in various cancer cell lines by downregulating anti-apoptotic proteins such as XIAP and Cyclin D1, which are critical for cell survival.
- Inhibition of Signaling Pathways: Compounds like this compound may inhibit pathways such as PI3K/Akt and ERK1/2, which are often dysregulated in cancer.
Case Study:
In a study focusing on indole derivatives, it was reported that certain compounds exhibited IC50 values as low as 39.4 µM against specific cancer cell lines, demonstrating significant anticancer activity .
| Compound | Structure | % Inhibition/IC50 |
|---|---|---|
| Indole Derivative A | Structure A | 39.4 µM |
| Indole Derivative B | Structure B | 12.5 µg/ml |
Antimicrobial Activity
Research indicates that indole derivatives possess antimicrobial properties against various bacterial strains. The minimal inhibitory concentration (MIC) values for certain derivatives have shown effectiveness against pathogens such as Staphylococcus aureus.
Mechanisms of Action:
- Cell Membrane Disruption: Some indole compounds can disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Biofilm Formation: Certain derivatives inhibit biofilm formation, which is crucial for bacterial virulence.
Case Study:
A study demonstrated that an indole derivative inhibited Staphylococcus aureus with MIC values ranging from 128 to 256 µg/mL . This highlights the potential for developing new antimicrobial agents based on the indole scaffold.
Research Findings
Recent literature emphasizes the significance of structural modifications in enhancing the biological activity of indole derivatives. The presence of halogen substituents like bromine and functional groups such as sulfonyl can significantly influence their pharmacological profiles.
Key Findings:
- Selectivity: Some derivatives exhibit selective activity toward specific cancer types or bacterial strains.
- Synergistic Effects: Combining indole derivatives with other therapeutic agents may enhance their efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves a multi-step protocol starting with functionalization of the indoline core. Sulfonylation of the 4-bromophenyl group is achieved via nucleophilic substitution under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base). Pyridinyl substitution at the 5-position requires Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Purification is critical; column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in ethanol yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.8–8.2 ppm for pyridinyl protons) .
Q. How can the crystal structure of this compound be resolved, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from DMSO/ethanol. Data collection (e.g., using a Bruker APEX-II diffractometer at 100 K) and refinement with SHELXL-97 or OLEX2 software reveal bond angles, torsion angles, and packing motifs. For example, the sulfonyl group’s tetrahedral geometry and π-stacking interactions between pyridinyl and bromophenyl rings can stabilize the structure, influencing solubility and reactivity .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for sulfonamide-indoline derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To resolve this:
- Perform dose-response curves across multiple cell lines (e.g., HEK-293, HeLa) using standardized DMSO concentrations (<0.1%).
- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays.
- Cross-reference with structurally analogous compounds (e.g., 4-((1-(2-fluorophenyl)-1H-pyrazol-3-yl)methyl)benzenesulfonamide) to identify SAR trends .
Q. How can computational methods predict the environmental fate of this compound?
- Methodological Answer : Use QSAR (quantitative structure-activity relationship) models to estimate logP (octanol-water partition coefficient) and biodegradability. Molecular dynamics simulations (e.g., GROMACS) can model interactions with soil organic matter or aqueous phase stability. Experimental validation via OECD 301D (ready biodegradability test) and LC-MS/MS for degradation byproducts is recommended .
Q. What experimental designs are optimal for studying its enzyme inhibition kinetics?
- Methodological Answer : Employ stopped-flow spectrophotometry or microplate-based fluorometric assays. For example:
- Protocol : Pre-incubate the compound (1–100 µM) with purified enzyme (e.g., carbonic anhydrase II) in Tris buffer (pH 7.4). Monitor activity via hydrolysis of 4-nitrophenyl acetate (λ = 405 nm).
- Data Analysis : Fit data to the Morrison equation for tight-binding inhibitors. Include controls with acetazolamide (known inhibitor) and DMSO blanks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
